Z-IETD-FMK (benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone) is a synthetic peptide and a potent, irreversible, and cell-permeable inhibitor of caspase-8. [, , ] It is frequently used as a research tool to study the role of caspase-8 in various cellular processes, particularly apoptosis. [, , , , , , , , , ]
Z-IETD-fmk is a synthetic compound that serves as a potent inhibitor of caspase-8, an enzyme crucial in the apoptotic signaling pathway. This compound is notable for its ability to modulate immune responses and has been utilized in various scientific studies to understand cell death mechanisms and inflammatory processes. Z-IETD-fmk is classified as a fluoromethyl ketone, which is a type of irreversible inhibitor that covalently binds to its target enzyme, thereby preventing its activity.
Z-IETD-fmk is synthesized through chemical methods involving peptide chemistry. It can be obtained commercially from various suppliers specializing in biochemical research products. The synthesis typically involves solid-phase peptide synthesis techniques, where the compound is constructed stepwise on a solid support.
The synthesis of Z-IETD-fmk generally employs solid-phase peptide synthesis (SPPS) techniques. A notable method involves the use of orthogonally protected amino acids to facilitate the incorporation of the fluoromethyl ketone moiety into the peptide sequence. The synthesis begins with a resin-bound amino acid, followed by coupling reactions that extend the peptide chain.
The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications.
Z-IETD-fmk has a specific molecular structure characterized by its peptide backbone and a fluoromethyl ketone reactive group. The structure can be represented as:
Z-IETD-fmk functions primarily through covalent modification of caspase-8, leading to its inhibition. This reaction involves the formation of a stable bond between the fluoromethyl ketone group and the active site cysteine residue of caspase-8.
Z-IETD-fmk inhibits caspase-8 activity by preventing it from executing apoptosis through its substrate cleavage function. By blocking this enzyme, Z-IETD-fmk can modulate inflammatory responses and enhance survival in certain pathological conditions.
Studies have shown that treatment with Z-IETD-fmk leads to significant increases in pro-inflammatory cytokines and improved outcomes in models of bacterial infections .
Relevant data indicate that Z-IETD-fmk exhibits minimal toxicity at effective concentrations used in research applications .
Z-IETD-fmk has several important applications in scientific research:
Z-IETD-FMK is a cell-permeable tetrapeptide inhibitor designed to target caspase-8 (CASP8), a key initiator protease in extrinsic apoptosis. Its structure comprises three functional elements: (1) A benzyloxycarbonyl (Z) group enhancing membrane permeability; (2) The Ile-Glu-Thr-Asp (IETD) sequence mimicking CASP8’s natural substrate cleavage site; and (3) A fluoromethyl ketone (FMK) warhead enabling irreversible covalent binding to the catalytic cysteine residue (Cys360) in CASP8’s active site [1] [4] [9]. This binding stoichiometrically inactivates CASP8, preventing proteolytic activation of downstream apoptotic effectors.
Catalytic efficiency studies reveal Z-IETD-FMK’s preferential inhibition of CASP8 (IC₅₀ ≈ 0.46 μM) over other caspases like caspase-3 (20-fold lower affinity) and caspase-9 (50-fold lower affinity) [8] [9]. The O-methyl modifications (Ile-Glu(OMe)-Thr-Asp(OMe)) further stabilize the inhibitor against cellular esterases, prolonging its activity [1]. Kinetic analyses demonstrate time-dependent inactivation consistent with a two-step mechanism: rapid reversible docking (Kᵢ ≈ 2.1 μM) followed by slow FMK-mediated alkylation (kᵢₙₐₖₜ ≈ 0.03 min⁻¹) [4].
Table 1: Selectivity Profile of Z-IETD-FMK for Caspases
Caspase | Function | Relative Inhibition Efficiency |
---|---|---|
Caspase-8 | Apoptosis initiation | High (IC₅₀: 0.46 μM) |
Caspase-10 | Apoptosis initiation | Moderate (20% of CASP8 affinity) |
Caspase-3 | Apoptosis execution | Low (IC₅₀: ~9.2 μM) |
Caspase-9 | Apoptosis initiation | Minimal (IC₅₀: ~23 μM) |
Caspase-1 | Inflammasome activation | Negligible |
Despite its design for CASP8, Z-IETD-FMK exhibits significant cross-reactivity with granzyme B (GrB), a serine protease in cytotoxic T-cell granules. GrB shares CASP8’s substrate preference for aspartate at the P1 position but differs in P2/P3 residue specificity. Biochemical assays show Z-IETD-FMK inhibits GrB with an IC₅₀ of ~5.8 μM – approximately 12-fold lower potency than for CASP8 but still physiologically relevant [2] [5] [8]. This inhibition blocks GrB-mediated apoptosis in target cells, as confirmed by reduced cleavage of pro-apoptotic substrates like Bid and ICAD [5] [8].
Notably, GrB cleaves autoantigens (e.g., PARP, DNA-PKcs) into unique fragments not generated by caspases, contributing to autoimmune responses [5]. Z-IETD-FMK abolishes this GrB-specific cleavage signature in vitro at 20 μM, while caspase-8 fails to produce these fragments even at high concentrations [5]. Additional off-target effects include:
Table 2: Granzyme B vs. Caspase-8 Substrate Cleavage Specificity
Feature | Granzyme B | Caspase-8 |
---|---|---|
P1 Residue | Aspartate (Asp) | Aspartate (Asp) |
P2 Preference | Isoleucine (Ile) | Glutamate (Glu) |
P3 Preference | Proline (Pro) | Valine/Alanine |
Autoantigen Cleavage | Unique fragments (e.g., 42 kDa PARP) | Canonical fragments (e.g., 89 kDa PARP) |
Z-IETD-FMK IC₅₀ | ~5.8 μM | ~0.46 μM |
By inactivating caspase-8, Z-IETD-FMK disrupts the extrinsic apoptosis cascade at its origin. This prevents:
In cellular models (e.g., Jurkat T-cells), 20–50 μM Z-IETD-FMK reduces caspase-3 processing by >70% after death receptor stimulation [4] [9]. However, its effect is biphasic:
Notably, Z-IETD-FMK only partially inhibits poly(ADP-ribose) polymerase (PARP) cleavage – a caspase-3/7 substrate – even at saturating doses (50 μM), confirming redundant death pathways [9]. In CASP8-deficient cells, it fails to block caspase-3 activation, validating target specificity [3].
Pathway-Specific Outcomes:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9